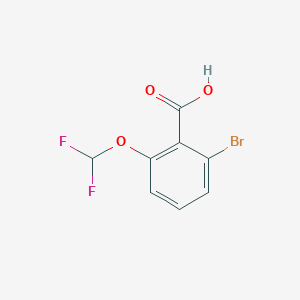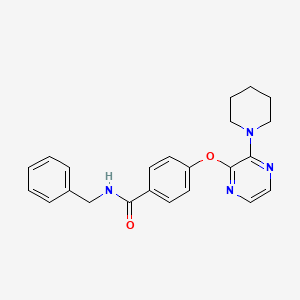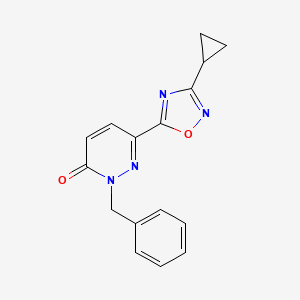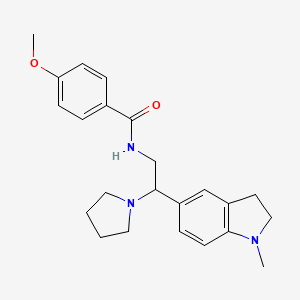
1-((3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl)méthyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Recherche: Les analogues alkylés de la spiro-β-carboline, y compris le composé 1, ont été étudiés pour leur activité de stabilisation des mastocytes. Ces composés pourraient trouver des applications dans des conditions telles que les allergies, l'eczéma, le choc anaphylactique et la mastocytose .
- Recherche: Les dérivés du composé 1 pourraient servir d'agents de solvatation chiraux pour déterminer l'excès énantiomérique par spectroscopie RMN ou la configuration absolue par dichroïsme circulaire .
- Recherche: Certains analogues du composé 1 ont démontré une activité anti-inflammatoire comparable à celle des médicaments de référence. Ces résultats suggèrent des applications thérapeutiques potentielles .
Stabilisation des mastocytes
Phases stationnaires chirales
Activité anti-inflammatoire
En résumé, le composé 1 et ses dérivés sont prometteurs dans divers domaines, de la recherche sur les mastocytes à la chimie analytique et au développement de médicaments anti-inflammatoires. Les chercheurs continuent d'explorer leur potentiel, et des recherches plus approfondies permettront de mieux comprendre leurs mécanismes et leurs applications. 🌟
Propriétés
Numéro CAS |
2176338-65-9 |
|---|---|
Formule moléculaire |
C21H20N4O4 |
Poids moléculaire |
392.415 |
Nom IUPAC |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O4/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-29-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Clé InChI |
VVPKRCIYQYWXRS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)


![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B2400763.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2400769.png)
![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)



![3-[(Trifluorovinyl)oxy]bromobenzene](/img/structure/B2400776.png)

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
